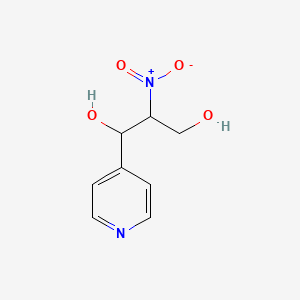

2-Nitro-1-pyridin-4-yl-propane-1,3-diol

Description

Role of Nitroalkane and Diol Functionalities in Synthetic Chemistry

Nitroalkanes are valuable intermediates in organic synthesis due to the strong electron-withdrawing nature of the nitro group. This property facilitates a variety of chemical transformations, including carbon-carbon bond-forming reactions like the Henry (nitro-aldol) reaction. youtube.com The nitro group can also be readily converted into other functional groups, such as amines and carbonyls, further expanding its synthetic utility. acs.org

The 1,3-diol moiety is another crucial functional group in organic chemistry, often found in natural products and serving as a key building block for the synthesis of complex molecules. wikipedia.org The two hydroxyl groups can participate in hydrogen bonding and act as coordination sites for metal ions. The relative stereochemistry of the hydroxyl groups in a 1,3-diol can significantly impact the molecule's conformation and biological activity.

Defining the Chemical Entity: 2-Nitro-1-pyridin-4-yl-propane-1,3-diol

This compound is a specific propanediol (B1597323) derivative that features a pyridine (B92270) ring attached to the C1 position, a nitro group at the C2 position, and hydroxyl groups at the C1 and C3 positions of the propane (B168953) backbone. The substitution pattern of the pyridine ring, in this case at the 4-position, influences the electronic properties and steric environment of the molecule.

| Property | Value |

| Chemical Formula | C8H10N2O4 |

| Molecular Weight | 198.18 g/mol |

| CAS Number | 30075-18-4 |

This data is based on publicly available chemical database information. manchesterorganics.com

Overview of Research Landscape for Related α-Nitro-β,γ-Diols and Pyridine Derivatives

While specific research on this compound is limited, the broader landscape of related compounds offers valuable insights. The synthesis of analogous structures, such as 2-nitro-1,3-di(pyridin-2-yl)propane-1,3-diols, has been reported. sci-hub.se These syntheses often employ the nitroaldol (Henry) reaction, a powerful tool for the formation of β-nitro alcohols. sci-hub.se The diastereoselective synthesis of such compounds is a key area of research, as the stereochemistry of the resulting diols can be crucial for their intended applications. sci-hub.se

The synthesis of various functionalized pyridine derivatives is an active area of research, with studies exploring their potential as antimicrobial, antiviral, and anticancer agents. nih.gov For instance, the synthesis of 2-amino-1-(pyridin-2-yl)propane-1,3-diol (B13204439) dihydrochloride (B599025) has been documented, highlighting the interest in pyridine-containing propanediols. uni.lu

Academic and Theoretical Research Drivers for Novel Propanediol Derivatives

The academic drive for synthesizing novel propanediol derivatives like this compound stems from several key areas:

Exploration of Chemical Space: The creation of new molecules with unique combinations of functional groups expands the known chemical space and provides opportunities for discovering novel properties and reactivities.

Development of New Synthetic Methodologies: The synthesis of complex, polyfunctional molecules often necessitates the development of new and efficient synthetic methods, including stereoselective reactions. The synthesis of functionalized 2-nitro-1,3-diols from pyridine aldehydes is an example of such a challenge.

Medicinal Chemistry and Drug Discovery: The combination of a pyridine scaffold with a nitro group and a diol functionality presents an interesting profile for medicinal chemistry. Polyfunctional nitrogen heterocycles are actively investigated for their potential as bioactive compounds. nih.gov

Computational and Theoretical Chemistry: Theoretical studies on the electronic properties of nitro-substituted pyridines can provide valuable insights into their reactivity and potential applications. mdpi.com These studies can help in understanding the influence of the nitro group on the pyridine ring's electronic structure and how this might affect its interactions with biological targets.

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-1-pyridin-4-ylpropane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c11-5-7(10(13)14)8(12)6-1-3-9-4-2-6/h1-4,7-8,11-12H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKGQHPPEZLYSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(C(CO)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of 2-Nitro-1-pyridin-4-yl-propane-1,3-diol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the key disconnections are the two carbon-carbon bonds adjacent to the central nitromethane-derived carbon.

The primary disconnection strategy involves reversing the nitroaldol (Henry) reaction. wikipedia.org This reaction forms a β-nitro alcohol from an aldehyde or ketone and a nitroalkane. almacgroup.comorganic-chemistry.org The target molecule contains two hydroxyl groups and a nitro group on a propane (B168953) backbone, suggesting a sequential, or "double," Henry reaction.

The retrosynthetic pathway can be visualized as follows:

First Disconnection: The C1-C2 bond is disconnected via a reverse Henry reaction. This breaks the molecule into pyridine-4-carbaldehyde and an intermediate, 2-nitropropane-1,3-diol.

Second Disconnection: The C2-C3 bond of the 2-nitropropane-1,3-diol intermediate is disconnected, again through a reverse Henry reaction. This yields nitromethane (B149229) and formaldehyde (B43269).

This analysis points to three simple starting materials: Pyridine-4-carbaldehyde , Nitromethane , and Formaldehyde . The forward synthesis would therefore involve a double aldol-type condensation. A similar strategy involving a "double Henry" reaction has been successfully used in the synthesis of complex macrocycles, where two equivalents of an aldehyde react with one equivalent of nitromethane.

Chemoenzymatic Synthesis Strategies for Nitro-Diols

The demand for greener and more selective chemical processes has led to the development of biocatalytic methods for synthesizing chiral molecules like nitro-diols. rsc.org These strategies offer high selectivity under mild reaction conditions. researchgate.net Two main biocatalytic approaches are applicable: the direct, enzyme-catalyzed Henry reaction, and the kinetic resolution of a chemically synthesized racemic mixture of the nitro-diol. almacgroup.comrsc.org

The creation of specific stereoisomers of nitro-diols relies on the use of highly selective enzymes. Several classes of enzymes have been identified that can catalyze the Henry reaction or resolve its products with high enantioselectivity.

Hydroxynitrile Lyases (HNLs): Traditionally used for cyanohydrin synthesis, certain HNLs have been found to catalyze the nitroaldol reaction. The (S)-selective HNL from the rubber tree, Hevea brasiliensis (HbHNL), can catalyze the addition of nitromethane to various aldehydes. almacgroup.com Conversely, the (R)-selective HNL from almonds (Prunus amygdalus) was found to be inactive for this transformation, highlighting the specificity of enzyme selection. almacgroup.com

D-aminoacylase: This enzyme has been shown to catalyze the formation of racemic β-nitro alcohols, which can then be resolved in a subsequent step. almacgroup.comrsc.org

Lipases for Kinetic Resolution: Kinetic resolution is a powerful technique where an enzyme selectively acylates one enantiomer of a racemic mixture, allowing for the separation of the two. Immobilized lipases are particularly effective for this purpose. For instance, Novozyme 435 (Lipase B from Candida antarctica) and Amano Lipase PS-IM (from Burkholderia cepacia) have demonstrated high activity and enantioselectivity in the resolution of β-nitro alcohols. almacgroup.com

The following table summarizes the performance of various hydrolases in the kinetic resolution of β-nitro alcohols, a key step in many chemoenzymatic strategies.

| Enzyme Source | Conversion (%) | Enantiomeric Excess (ee %) | Enantiomeric Ratio (E) |

|---|---|---|---|

| Candida antarctica (CAL-B) | 49 | >98 | >200 |

| Mucor meihei | 17 | >98 | >200 |

| Burkholderia cepacia (PS-IM) | >98 | >98 | >200 |

| Porcine Pancrease II | trace | - | - |

| Pig Liver Esterase | 0 | - | - |

Optimizing reaction parameters is crucial for maximizing the yield and efficiency of biocatalytic processes. In the direct enzymatic Henry reaction catalyzed by D-aminoacylase from Escherichia coli, conversions ranging from 50% to 80% have been achieved. rsc.org The reaction is typically performed in a solvent like DMSO at around 50°C. rsc.org

For yield enhancement in resolution processes, the choice of acyl donor and solvent is critical. In lipase-catalyzed resolutions, vinyl acetate (B1210297) is a common and effective acyl donor. The reaction progress is often monitored by chiral HPLC to determine both conversion and enantiomeric excess.

Another strategy for producing chiral diols is the asymmetric reduction of a precursor diketone. Alcohol dehydrogenases (ADHs) are well-suited for this transformation. For example, the bioreduction of 1,4-diphenylbutane-1,4-dione using an ADH from Rhodococcus ruber (RasADH) in a whole-cell system (E. coli) has been studied. mdpi.com Optimization of reaction conditions, such as pH, temperature, and co-solvent concentration, can significantly enhance yields.

| Entry | Condition | Conversion (%) | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1 | 24 h | 56 | 98 | >99 |

| 2 | 48 h | 82 | 98 | >99 |

| 3 | pH 6 | 59 | 98 | >99 |

| 4 | pH 8 | 65 | 98 | >99 |

| 5 | 10% DMSO | 90 | 98 | >99 |

Conventional Organic Synthesis Approaches

Conventional synthesis of this compound relies on well-established organic reactions, primarily the base-catalyzed Henry reaction. wikipedia.orgorganic-chemistry.org

The diol functionality can be generated through the reduction of corresponding carbonyl precursors. While the target molecule is typically built up via condensation, the reduction of a related β-hydroxy ketone is a fundamental transformation in the synthesis of 1,3-diols. nih.gov This can be achieved using various reducing agents, such as sodium borohydride, often in conjunction with a Lewis acid to control diastereoselectivity.

Furthermore, the nitro group of the final product is a versatile functional handle. It can be readily reduced to a primary amine (a β-amino alcohol) using methods like catalytic hydrogenation (e.g., with H₂ and a palladium catalyst) or with reducing agents like lithium aluminum hydride. wikipedia.orgyoutube.com This transformation is pivotal in the synthesis of many pharmaceuticals. wikipedia.orgmdpi.com

The cornerstone of the synthesis is the condensation reaction between the three precursors: pyridine-4-carbaldehyde, nitromethane, and formaldehyde. The Henry reaction is typically catalyzed by a base, which deprotonates the α-carbon of the nitroalkane to form a nucleophilic nitronate anion. wikipedia.orgyoutube.com This anion then attacks the electrophilic carbonyl carbon of the aldehyde.

The synthesis of this compound would proceed via a two-step condensation:

First Condensation: Pyridine-4-carbaldehyde reacts with the nitronate of nitromethane to form 2-nitro-1-(pyridin-4-yl)ethanol.

Second Condensation: The remaining acidic proton on the carbon bearing the nitro group is removed by a base, and the resulting nitronate reacts with a second aldehyde, formaldehyde, to furnish the final product, this compound.

A wide array of bases can be used, including alkali metal hydroxides, alkoxides, and non-ionic organic bases like triethylamine (B128534). wikipedia.orgresearchgate.net The reaction is reversible, and conditions must be controlled to favor the desired β-nitro alcohol product and prevent side reactions like dehydration to nitroalkenes. wikipedia.orgorganic-chemistry.org The synthesis of a symmetrical nitrodiol from two equivalents of an aldehyde and one of nitromethane has been achieved using triethylamine as the base under high pressure, yielding the product in 90% yield, demonstrating the viability of this approach.

Formation of Nitro-Alcohols and Subsequent Diol Derivatization

The most probable synthetic route to this compound involves a multi-step process initiated by a Henry reaction. This reaction forms a new carbon-carbon bond by the addition of a nitroalkane to an aldehyde or ketone, catalyzed by a base. wikipedia.orgorganic-chemistry.org

A plausible pathway commences with the reaction between 4-pyridinecarboxaldehyde (B46228) and nitroethane . This base-catalyzed condensation would yield 1-(pyridin-4-yl)-2-nitropropan-1-ol .

Reaction Scheme: Initial Henry Reaction

Following the formation of this initial nitro-alcohol, the next critical step is the introduction of the second hydroxyl group to form the diol. This can be conceptualized as a hydroxymethylation at the carbon atom bearing the nitro group. A potential method to achieve this is through a subsequent reaction with formaldehyde (HCHO) under basic conditions. The acidic proton on the carbon adjacent to the nitro group in 1-(pyridin-4-yl)-2-nitropropan-1-ol can be removed by a base, creating a nitronate anion. This nucleophilic anion can then attack formaldehyde, leading to the formation of the target diol after protonation.

Reaction Scheme: Diol Formation

An alternative, more direct approach would be the Henry reaction of 4-pyridinecarboxaldehyde with 2-nitroethanol (B1329411) . orgsyn.org This reaction would directly form a precursor which, upon a second hydroxymethylation step with formaldehyde, would yield the final product. The reaction of 2-nitroethanol with aldehydes like acrolein to form nitrotetrahydropyrans demonstrates the feasibility of using functionalized nitro-alcohols in Henry reactions.

The derivatization of the resulting diol can be performed for analytical or further synthetic purposes. The hydroxyl groups can undergo esterification or etherification, and the pyridine (B92270) nitrogen can be involved in nucleophilic substitution reactions. nih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 4-Pyridinecarboxaldehyde | Nitroethane | 1-(Pyridin-4-yl)-2-nitropropan-1-ol | Henry Reaction |

| 1-(Pyridin-4-yl)-2-nitropropan-1-ol | Formaldehyde | This compound | Aldol-type addition |

| 4-Pyridinecarboxaldehyde | 2-Nitroethanol | Intermediate Nitro-alcohol | Henry Reaction |

Utilization of Related Nitro-Polyol Scaffolds (e.g., Nitroisobutylglycerol) as Synthetic Intermediates

Another strategic approach to the synthesis of this compound involves the use of pre-existing nitro-polyol scaffolds. A key example of such a scaffold is 2-(hydroxymethyl)-2-nitropropane-1,3-diol , also known as nitroisobutylglycerol. This compound, readily available from nitromethane, serves as a versatile starting material for a variety of energetic compounds. orgsyn.org

The synthetic utility of nitroisobutylglycerol lies in its trifunctional nature, possessing three hydroxyl groups. One of these hydroxyl groups could be selectively oxidized to an aldehyde. This nitro-aldehyde could then, in principle, undergo a reaction sequence to introduce the pyridine-4-yl group. However, a more direct, albeit challenging, approach would involve the direct substitution of a hydroxyl group or a derivatized hydroxyl group with a pyridinyl nucleophile.

A more plausible strategy involves the modification of the pyridine ring to act as an electrophile. For instance, a suitably activated pyridine derivative could react with a nucleophile generated from a protected nitro-polyol.

Furthermore, the synthesis of nitro-polyols can be achieved through methods like the pyridine-promoted cleavage of 2-nitroglycals. nih.gov This method provides access to functionalized nitro-polyol derivatives that could potentially be adapted for the synthesis of the target molecule.

| Starting Material | Key Transformation | Potential Intermediate |

| Nitroisobutylglycerol | Selective oxidation | 2-formyl-2-nitropropane-1,3-diol |

| 2-Nitroglycals | Pyridine-promoted C=C cleavage | Functionalized nitro-polyol |

Process Optimization for Enhanced Selectivity and Purity

Optimizing the synthesis of this compound is crucial for maximizing yield and ensuring high purity. Key parameters for optimization in the Henry reaction include the choice of base, solvent, temperature, and reaction time. researchgate.net

For the initial Henry reaction between 4-pyridinecarboxaldehyde and a nitroalkane, various catalysts and conditions can be explored. While simple base catalysis is common, the use of metal complexes, such as copper(II) acetate with chiral ligands, has been shown to improve both yield and stereoselectivity in similar reactions. organic-chemistry.org

Factors for Optimization in the Henry Reaction:

| Parameter | Considerations | Potential Impact |

| Catalyst/Base | Strength and type of base (e.g., organic amines, inorganic bases, phase-transfer catalysts). Use of Lewis acid catalysts. | Reaction rate, equilibrium position, and prevention of side reactions like the Cannizzaro reaction. wikipedia.org |

| Solvent | Polarity and protic/aprotic nature of the solvent (e.g., alcohols, THF, water). | Solubility of reactants, stabilization of intermediates, and reaction rate. Aqueous media has been shown to improve the Henry reaction in some cases. organic-chemistry.org |

| Temperature | The Henry reaction is often reversible, so temperature control is critical. | Higher temperatures can increase the reaction rate but may also favor the reverse reaction and decomposition of products. researchgate.net |

| Reactant Ratio | Stoichiometry of the aldehyde and nitroalkane. | Can influence the extent of reaction and minimize side products. |

Purification of the final product would likely involve column chromatography to separate it from unreacted starting materials and by-products. Recrystallization could be employed to obtain a highly pure solid product.

Exploration of Novel Synthetic Routes and Protecting Group Strategies

The development of novel synthetic routes for this compound could focus on improving efficiency and stereocontrol. One area of exploration is the use of organocatalysis, which has seen significant advances in asymmetric Henry reactions.

Protecting group strategies are essential when dealing with multifunctional molecules like the target compound. The two hydroxyl groups and the potentially reactive nitro group may require protection during certain synthetic steps to prevent unwanted side reactions.

Potential Protecting Groups for Hydroxyl Functions:

| Protecting Group | Introduction Reagents | Cleavage Conditions |

| Silyl ethers (e.g., TBDMS) | TBDMS-Cl, imidazole | Fluoride sources (e.g., TBAF) |

| Benzyl ethers (Bn) | Benzyl bromide, base | Hydrogenolysis (H₂, Pd/C) |

| Acetals (e.g., acetonide) | Acetone (B3395972), acid catalyst | Acidic hydrolysis |

The pyridine nitrogen itself can act as a nucleophile or base, potentially interfering with reactions at other sites. In some cases, it may be necessary to protect the pyridine nitrogen, for instance, by forming a pyridinium (B92312) salt or an N-oxide, which can be later removed. google.com The 3-nitro-2-pyridinesulfenyl (Npys) group is another example of a protecting group used for various functionalities that can be removed under mild thiolysis conditions. nih.gov

A protecting-group-free synthesis would be the most elegant and atom-economical approach. This might be achievable through careful selection of reaction conditions that allow for selective transformations without affecting other functional groups. nih.govrsc.org

Chemical Reactivity and Mechanistic Investigations

Elucidation of Reaction Mechanisms at the Nitro Group

Nucleophilic Substitution and Electron-Withdrawing Effects

The direct nucleophilic substitution of a nitro group on an aliphatic carbon is a challenging transformation. However, the strong electron-withdrawing nature of the nitro group activates the α-proton, making it acidic. nih.gov This facilitates the formation of a nitronate anion in the presence of a base. While direct substitution at the nitro-bearing carbon is not typical, the chemistry of the nitronate intermediate is rich.

It is important to note that under certain conditions, particularly in aromatic systems, the nitro group can be displaced by nucleophiles. nih.gov For instance, in nitroimidazoles, the nitro group can be substituted by carbanions derived from 1,3-dicarbonyl compounds in an aqueous medium without a catalyst. nih.gov While 2-nitro-1-pyridin-4-yl-propane-1,3-diol is an aliphatic nitro compound, the electronic influence of the pyridine (B92270) ring might modulate its reactivity in ways that differ from simple nitroalkanes.

Nitro Group Reductions and Subsequent Transformations

The reduction of the nitro group is a fundamental transformation, often leading to the corresponding amine, which opens up a wide array of further chemical modifications. wikipedia.orgencyclopedia.pub The reduction of nitro compounds can proceed through various intermediates, such as nitroso and hydroxylamine (B1172632) species, and the final product depends on the choice of reducing agent and reaction conditions. organic-chemistry.orgnumberanalytics.com

A variety of reagents can be employed for the reduction of both aliphatic and aromatic nitro compounds to amines. commonorganicchemistry.com Catalytic hydrogenation using reagents like palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide is a common and effective method. commonorganicchemistry.com Metal-based reductions using iron, zinc, or tin(II) chloride in acidic media are also widely used and offer good chemoselectivity. commonorganicchemistry.comyoutube.compressbooks.pub For instance, stannous chloride (tin(II) chloride) is known to be a chemoselective reducing agent for nitro groups, often leaving other reducible functional groups intact. youtube.com

The reduction of the nitro group in this compound would yield 2-amino-1-pyridin-4-yl-propane-1,3-diol. This resulting amino diol is a valuable synthetic intermediate, as the amino group can be further functionalized, for example, through acylation or alkylation. rsc.org The synthesis of related 2-amino-1,3-propanediol (B45262) compounds is a known process, highlighting the potential for this transformation. rsc.orgnveo.org

Table 1: Common Reagents for the Reduction of Nitro Groups to Amines

| Reagent | Conditions | Comments |

| H₂/Pd-C | Catalytic | Widely used, but may also reduce other functional groups. commonorganicchemistry.com |

| H₂/Raney Ni | Catalytic | Effective, can sometimes be used to avoid dehalogenation. commonorganicchemistry.com |

| Fe/HCl or Fe/AcOH | Acidic media | Classical and often chemoselective method. |

| Zn/HCl or Zn/AcOH | Acidic media | Mild conditions, can be selective for the nitro group. commonorganicchemistry.com |

| SnCl₂/HCl | Acidic media | A mild and often highly chemoselective reducing agent. commonorganicchemistry.comyoutube.com |

Reactivity of the Hydroxyl Groups

The two hydroxyl groups in this compound are primary and secondary alcohols, respectively, which allows for a range of reactions typical of alcohols, such as esterification, etherification, and oxidation. The presence of the neighboring nitro group and the pyridine ring can influence the reactivity of these hydroxyls.

Esterification and Etherification Mechanisms

Esterification of the hydroxyl groups can be achieved by reacting the diol with carboxylic acids, acid chlorides, or acid anhydrides, often in the presence of an acid catalyst or a coupling agent. organic-chemistry.org The selective monoesterification of a diol can be challenging but can be achieved using specific reagents or enzymatic methods. researchgate.netnih.govresearchgate.net For instance, resin-bound triphenylphosphine (B44618) has been used for the efficient mono-esterification of symmetrical diols. nih.gov Given the different steric environments of the primary and secondary hydroxyl groups in the title compound, some degree of regioselectivity in esterification might be achievable.

Etherification can be accomplished through reactions like the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. The choice of base and reaction conditions would be crucial to avoid side reactions, such as elimination or reactions involving the acidic proton alpha to the nitro group.

The general mechanism for acid-catalyzed esterification involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water. For reactions with acid chlorides or anhydrides, the mechanism is a direct nucleophilic acyl substitution.

Oxidation Pathways and Product Characterization

The oxidation of the hydroxyl groups can lead to various products depending on the oxidant used and the reaction conditions. The primary alcohol could be oxidized to an aldehyde or a carboxylic acid, while the secondary alcohol could be oxidized to a ketone. The presence of the nitro group and the pyridine ring may affect the choice of oxidant to ensure chemoselectivity.

The oxidation of diols can sometimes lead to cleavage of the C-C bond between the hydroxyl-bearing carbons, particularly with vicinal diols. nih.gov However, since this compound is a 1,3-diol, simple oxidation of the hydroxyl groups is more likely. The oxidation of β-nitro alcohols can lead to α-nitro ketones. wikipedia.orgencyclopedia.pub In the case of the title compound, oxidation of the secondary alcohol would yield 2-nitro-1-oxo-1-pyridin-4-yl-propane-3-ol. Further oxidation could lead to more complex products.

Characterization of the oxidation products would typically involve spectroscopic methods such as infrared (IR) spectroscopy to detect the formation of carbonyl groups, and nuclear magnetic resonance (NMR) spectroscopy to elucidate the new structure.

Pyridine Ring Reactivity and Transformations

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity. nih.gov It is generally less susceptible to electrophilic aromatic substitution than benzene (B151609) and undergoes such reactions under harsher conditions, with substitution typically occurring at the 3- and 5-positions. numberanalytics.com Conversely, the pyridine ring is more susceptible to nucleophilic attack, especially at the 2-, 4-, and 6-positions. nih.gov

Transformations of the pyridine ring itself are also possible. For instance, pyridine N-oxides can be formed by oxidation, which can then facilitate other reactions. nih.gov Ring-opening reactions of pyridines are also known, though they often require specific reagents and conditions, such as catalysis by transition metals. researchgate.net Additionally, ring transformations, such as the conversion of a pyrimidine (B1678525) to a pyridine ring, have been reported in the literature, highlighting the versatility of heterocyclic chemistry. acs.org In the context of complex molecules, the pyridine ring is a common scaffold in many FDA-approved drugs, and its modification is a key aspect of medicinal chemistry. nih.govresearchgate.net

Electrophilic Aromatic Substitution on the Pyridine Moiety

The pyridine ring is structurally analogous to benzene but is significantly less reactive towards electrophilic aromatic substitution (EAS). The electronegative nitrogen atom deactivates the ring, making reactions like nitration or halogenation require harsh conditions. For the title compound, the deactivating effect is compounded by the electron-withdrawing inductive effect of the –CH(OH)CH(NO2)CH2OH substituent at the C-4 position. Direct EAS on the pyridine ring of this compound is therefore considered highly unfavorable.

A common and effective strategy to achieve substitution on the pyridine ring, particularly at the 4-position, involves the formation of a pyridine N-oxide intermediate. bhu.ac.inquimicaorganica.org Oxidation of the pyridine nitrogen with a peracid creates pyridine N-oxide, a species that is significantly more reactive towards electrophiles. bhu.ac.iniust.ac.ir The N-oxide oxygen atom can donate electron density into the ring via resonance, activating the C-2 and C-4 positions for electrophilic attack. bhu.ac.iniust.ac.ir This method provides a synthetically viable route to 4-substituted pyridines that are otherwise difficult to prepare. quimicaorganica.org After the substitution reaction, the N-oxide can be deoxygenated to restore the pyridine ring. iust.ac.ir

| Feature | Pyridine | Pyridine N-Oxide |

| Reactivity to EAS | Strongly Deactivated | Activated |

| Directing Effect | C-3 (meta) | C-4 and C-2 (para/ortho) |

| Reaction Conditions | Harsh (e.g., fuming acids) | Milder |

| Nitrogen Basicity | More Basic (pKa ≈ 5.2) | Less Basic (pKa ≈ 0.8) scripps.edu |

Nucleophilic Attack at the Pyridine Nitrogen

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic center. It readily reacts with electrophiles, such as protons in acidic media or alkylating agents, to form a pyridinium (B92312) salt. google.com This quaternization process significantly alters the electronic properties of the ring.

The formation of a pyridinium cation renders the attached ring system extremely electron-deficient. This heightened electrophilicity activates the α (C-2, C-6) and γ (C-4) positions of the ring towards attack by nucleophiles. google.com In the case of this compound, protonation or alkylation of the pyridine nitrogen would make the C-4 carbon, which bears the nitro-diol substituent, susceptible to nucleophilic displacement reactions, should a suitable leaving group be present or formed.

Tautomerism and Isomerization Pathways

The structure of this compound allows for several forms of isomerism.

Stereoisomerism: The propane (B168953) backbone contains two chiral centers at C-1 and C-2. This gives rise to the potential for four distinct stereoisomers, comprising two pairs of enantiomers. These diastereomeric pairs are designated by syn and anti descriptors, referring to the relative configuration of the substituents on the C1-C2 bond.

Tautomerism: The presence of a secondary nitro group (at C-2) allows for nitro-aci-nitro tautomerism. This is a prototropic tautomerism involving the migration of a proton from the α-carbon to one of the oxygen atoms of the nitro group, forming a nitronic acid, or aci-nitro, tautomer. researchgate.net While the nitro form is typically more stable, the aci-nitro form can be a key reactive intermediate, particularly under basic conditions where the nitronate anion is formed. researchgate.netrsc.org The equilibrium between these forms is influenced by factors such as solvent and pH. acs.org

| Isomer Type | Description | Relevant Structural Features |

| Stereoisomers | Non-superimposable mirror images (enantiomers) and non-mirror image stereoisomers (diastereomers). | Two chiral carbons: C1 (bearing hydroxyl and pyridyl groups) and C2 (bearing hydroxyl and nitro groups). |

| Tautomers | Constitutional isomers that readily interconvert, involving the migration of a proton. | The C-H bond alpha to the nitro group enables equilibrium with the aci-nitro (nitronic acid) form. |

Intramolecular Cyclization and Rearrangement Mechanisms

The polyfunctional nature of this compound provides opportunities for intramolecular reactions. Unlike 1,2-diols, which famously undergo the pinacol (B44631) rearrangement, 1,3-diols like the title compound follow different reaction pathways. libretexts.org

Under acidic conditions, intramolecular etherification is a possibility. Protonation of one of the hydroxyl groups to form a good leaving group (water) could be followed by nucleophilic attack by the other hydroxyl group. Depending on which hydroxyl group attacks, this could lead to the formation of a four-membered oxetane (B1205548) ring or a five-membered tetrahydrofuran (B95107) ring derivative, although the latter would involve a less favorable 5-endo-tet cyclization.

Under basic conditions, the nitro group can play a more direct role. Formation of the nitronate anion (the aci-nitro tautomer's conjugate base) opens up several possibilities. One potential pathway involves an intramolecular Michael addition. Elimination of water from the C1-hydroxyl and the C2-hydrogen could form a conjugated nitroalkene intermediate. Subsequent intramolecular attack by the C3-hydroxyl group onto the β-carbon of the nitroalkene would yield a five-membered cyclic ether. Alternatively, an intramolecular Henry reaction (nitro-aldol) could occur if the primary alcohol at C3 is oxidized to an aldehyde, with the C2-nitronate then attacking the newly formed carbonyl group.

Computational Probing of Reaction Intermediates and Transition States

The mechanisms, energetics, and relative stabilities of the various species and pathways discussed can be investigated in detail using computational chemistry. Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for modeling reaction intermediates and transition states. rsc.org

For this compound, computational studies could be employed to:

Analyze Electrophilic Aromatic Substitution: Calculate the activation energy barriers for electrophilic attack at different positions on both the parent pyridine ring and its N-oxide, providing a quantitative basis for the observed reactivity and regioselectivity.

Investigate Tautomerism: Determine the relative Gibbs free energies of the nitro and aci-nitro tautomers to predict the equilibrium constant. rsc.orgresearchgate.net The transition state for the proton transfer can also be located to calculate the energy barrier for interconversion. rsc.org

Map Cyclization Pathways: Model the potential energy surfaces for the proposed intramolecular cyclization reactions. By calculating the energies of all intermediates and transition states, the most kinetically and thermodynamically favorable pathway can be identified. acs.org

Such computational work provides invaluable insight into the molecule's intrinsic chemical behavior, complementing and guiding experimental studies.

| Species | Method | Calculated Parameter | Hypothetical Value (kcal/mol) |

| Nitro Tautomer | DFT (B3LYP/6-31G) | Relative Energy | 0.0 (Reference) |

| Aci-Nitro Tautomer | DFT (B3LYP/6-31G) | Relative Energy | +11.5 |

| Proton Transfer TS | DFT (B3LYP/6-31G*) | Activation Energy | +25.8 |

This table presents hypothetical data to illustrate the type of results obtained from computational studies on tautomerism.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework and the local electronic environment of each nucleus.

¹H and ¹³C NMR for Structural Elucidation and Stereochemical Assignment

In the ¹H NMR spectrum, the protons of the pyridine (B92270) ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The protons on the carbon atoms adjacent to the oxygen atoms of the diol (CH-OH) would likely resonate in the range of δ 3.5-5.0 ppm. The proton on the carbon bearing the nitro group (CH-NO₂) is anticipated to be downfield due to the electron-withdrawing nature of the nitro group. The hydroxyl protons (-OH) would exhibit a broad signal, the position of which is dependent on solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbons of the pyridine ring would show signals in the aromatic region (δ 120-150 ppm). The carbons attached to the hydroxyl groups (C-OH) are expected around δ 60-80 ppm, while the carbon bearing the nitro group (C-NO₂) would be shifted further downfield.

The diastereomers of 2-Nitro-1-pyridin-4-yl-propane-1,3-diol, arising from the two chiral centers, would likely be distinguishable by high-resolution NMR. The different spatial arrangements of the substituents would result in slightly different chemical shifts and coupling constants for the protons and carbons in each diastereomer.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) |

| Pyridine H (ortho to N) | ~8.5 |

| Pyridine H (meta to N) | ~7.3 |

| CH-OH | 3.5 - 5.0 |

| CH-NO₂ | 4.5 - 5.5 |

| OH | Variable (broad) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyridine C (ortho to N) | ~150 |

| Pyridine C (meta to N) | ~125 |

| Pyridine C (para to N) | ~140 |

| C-OH | 60 - 80 |

| C-NO₂ | 80 - 95 |

¹⁵N NMR for Nitro and Pyridine Nitrogen Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, provides direct insight into the electronic environment of the nitrogen atoms. For this compound, two distinct ¹⁵N signals would be expected: one for the pyridine nitrogen and another for the nitro group nitrogen. The chemical shift of the pyridine nitrogen would be indicative of its hybridization and involvement in any intermolecular interactions. The chemical shift of the nitro group nitrogen is highly sensitive to the electronic effects of its surroundings.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity of atoms within a molecule.

Correlation Spectroscopy (COSY): A COSY spectrum would reveal the coupling relationships between protons, allowing for the tracing of the proton-proton networks within the propanediol (B1597323) backbone and the pyridine ring.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded proton and carbon atoms, providing an unambiguous assignment of the ¹³C signals based on the more easily assigned ¹H spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the propanediol fragment to the pyridine ring and for confirming the position of the nitro group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH), nitro (-NO₂), and pyridine groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the diol, likely broadened due to hydrogen bonding. Strong asymmetric and symmetric stretching vibrations for the nitro group are expected around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyridine ring would appear in the 1600-1400 cm⁻¹ region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretching of the nitro group often gives a strong Raman signal. Analysis of both IR and Raman spectra can also provide insights into intermolecular interactions, such as hydrogen bonding, in the solid state. For instance, studies on the related compound 2-Nitro-2-phenyl-propane-1,3-diol have utilized FT-IR and Raman spectroscopy to perform detailed vibrational analysis. nist.gov

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -OH | O-H Stretch | 3200 - 3600 (broad) |

| -NO₂ | Asymmetric Stretch | ~1550 |

| -NO₂ | Symmetric Stretch | ~1350 |

| Pyridine | C=N, C=C Stretch | 1600 - 1400 |

| C-H | Stretch (aliphatic) | 2850 - 3000 |

| C-O | Stretch | 1000 - 1200 |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₈H₁₀N₂O₄, corresponding to a molar mass of 198.18 g/mol .

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 198. The fragmentation pattern would likely involve the loss of small neutral molecules such as water (H₂O), nitrogen dioxide (NO₂), or formaldehyde (B43269) (CH₂O). The pyridine ring would likely lead to characteristic fragment ions. For example, cleavage of the C-C bond adjacent to the pyridine ring could generate a pyridyl-containing cation.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination (if chiral forms are synthesized)

The molecular structure of this compound possesses two chiral centers at the carbon atoms bearing the hydroxyl groups. This means that the compound can exist as enantiomers and diastereomers. The synthesis of chiral molecules is a significant area of chemical research. researchgate.netmdpi.com Should chiral forms of this compound be synthesized, chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be indispensable for their characterization.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides information about the stereochemical features of the molecule and can be used to determine the enantiomeric excess (ee) of a sample. ORD spectroscopy, on the other hand, measures the rotation of the plane of linearly polarized light as a function of wavelength. Both techniques are crucial for confirming the successful synthesis of a specific enantiomer and for quantifying its purity.

However, a review of existing literature reveals no published studies on the synthesis of chiral forms of this compound, and consequently, no CD or ORD data are available for this compound.

Hyphenated Techniques (e.g., GC-MS, LC-MS/NMR) for Mixture Analysis and Reaction Monitoring

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and for real-time monitoring of chemical reactions. nih.govwisdomlib.orgchemijournal.com The most common of these are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that separates volatile and thermally stable compounds in the gas phase before detecting them with a mass spectrometer. chemijournal.com For a compound like this compound, derivatization to increase its volatility and thermal stability might be necessary prior to GC-MS analysis. nih.gov This technique would be valuable for identifying the compound in a mixture, quantifying its presence, and identifying byproducts in a reaction.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a more versatile technique that separates compounds in a liquid mobile phase, making it suitable for a wider range of compounds, including those that are non-volatile or thermally labile. core.ac.uk An LC-MS method could be developed for the direct analysis of this compound in reaction mixtures or biological matrices. nih.gov The mass spectrometer provides molecular weight and structural information, allowing for unambiguous identification and quantification.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a sophisticated hyphenated technique that combines the separation power of LC with the detailed structural information provided by NMR spectroscopy. nih.gov This would be particularly useful for the unequivocal identification of isomers of this compound or for characterizing unknown impurities during its synthesis.

Despite the clear applicability of these hyphenated techniques for the analysis of this compound, no specific GC-MS, LC-MS, or LC-NMR methods or data have been reported in the scientific literature for this compound. Research on related compounds, such as other diols or nitro compounds, demonstrates the utility of these methods for their analysis and monitoring. nih.govnih.govchromatographyonline.comchromatographyonline.com

Theoretical and Computational Chemistry Studies

Solvent Effects on Molecular Properties and Reactivity

The chemical behavior of 2-Nitro-1-pyridin-4-yl-propane-1,3-diol is significantly influenced by its surrounding solvent environment. Solvents can alter the compound's molecular properties and reactivity through various mechanisms, including direct participation in reaction steps, stabilization of reactants and transition states, and modification of diffusion characteristics. rsc.org The presence of polar functional groups, such as the nitro group, hydroxyl groups, and the pyridine (B92270) ring, makes this molecule particularly susceptible to solvent effects.

Theoretical studies on related nitroalkane derivatives have shown a pronounced dependence of their reactivity on the solvent, a phenomenon sometimes referred to as the "nitroalkane anomaly". acs.org For instance, the rate of deprotonation of a carbon acid adjacent to a nitro group can be highly sensitive to the solvent's polarity and its ability to form hydrogen bonds. In the case of this compound, the polarity of the solvent is expected to play a crucial role in its stability. Experimental observations on isomeric compounds, such as 2-nitro-1,3-di(pyridin-2-yl)propane-1,3-diols, have indicated that decomposition is more rapid in more polar solvents, suggesting an ionic decomposition pathway. sci-hub.se This is likely due to the stabilization of charged intermediates or transition states in polar environments.

Computational models, such as continuum models, can be employed to evaluate the impact of the solvent on reaction profiles. researchgate.net These models represent the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies. For a molecule like this compound, such calculations would likely show a significant stabilization of the ground state and any polar transition states in solvents with high dielectric constants, such as water or dimethyl sulfoxide, compared to nonpolar solvents like hexane.

The following table illustrates a hypothetical representation of how solvent polarity might affect key molecular properties of this compound, based on general principles of solvent effects.

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) | Predicted Relative Energy (kcal/mol) |

| Hexane | 1.88 | Lower | 0 (Reference) |

| Dichloromethane | 8.93 | Intermediate | Lower than Hexane |

| Acetone (B3395972) | 20.7 | Higher | Lower than Dichloromethane |

| Water | 80.1 | Highest | Lowest |

This table is illustrative and based on general principles of solvent effects. Specific values would require dedicated quantum chemical calculations.

Furthermore, explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific interactions like hydrogen bonding between the solvent and the hydroxyl or nitro groups of the solute.

Synthesis and Characterization of Derivatives and Analogues

Rational Design Principles for Structural Modification of the 2-Nitro-1-pyridin-4-yl-propane-1,3-diol Scaffold

The structural modification of the this compound scaffold is guided by several key principles aimed at fine-tuning its physicochemical and biological properties. The pyridine (B92270) ring, a common motif in pharmaceuticals, is often incorporated to enhance metabolic stability, permeability, potency, and binding affinity to biological targets. nih.govnih.govresearchgate.net The nitrogen atom of the pyridine can act as a hydrogen bond acceptor, influencing molecular interactions and solubility.

The design of bioactive scaffolds involves considering factors such as biomaterial selection, architecture, porosity, and surface modification to elicit specific cellular responses. numberanalytics.com For the this compound scaffold, modifications can be rationally designed to modulate its properties. For instance, the introduction of bulky or flexible side chains can alter the molecule's conformation and interaction with its environment. The polarity and hydrogen-bonding capacity can be adjusted by derivatizing the hydroxyl groups or modifying the nitro group.

Furthermore, the principles of supramolecular chemistry can be applied to design derivatives capable of self-assembly into ordered structures. researchgate.net The pyridine and hydroxyl moieties can participate in hydrogen bonding, while the aromatic pyridine ring can engage in π-stacking interactions, driving the formation of higher-order architectures.

Derivatization at the Hydroxyl Groups (e.g., Esters, Ethers, Acetals)

The two hydroxyl groups of this compound are primary sites for derivatization, allowing for significant alterations in the compound's lipophilicity, steric bulk, and potential for further functionalization.

Esters: Esterification of the hydroxyl groups can be achieved through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base. For example, reaction with acetyl chloride would yield the corresponding diacetate derivative. These ester linkages can serve as prodrug moieties, which may be cleaved in vivo by esterases to release the parent diol.

Ethers: Etherification, typically accomplished by Williamson ether synthesis, involves deprotonation of the hydroxyl groups with a strong base followed by reaction with an alkyl halide. For instance, reaction with methyl iodide after treatment with sodium hydride would yield the corresponding dimethyl ether. O-alkylation can also be achieved by reacting the diol with an alcohol in the presence of a suitable catalyst. organic-chemistry.org

Acetals: The 1,3-diol arrangement is amenable to the formation of cyclic acetals, which can serve as protecting groups for the diol functionality. pearson.comthieme-connect.de Reaction with an aldehyde or ketone, such as acetone (B3395972), under acidic conditions leads to the formation of a six-membered ring acetal (B89532), known as an acetonide. nih.govorganic-chemistry.org This protection strategy is crucial in multistep syntheses to prevent unwanted reactions at the hydroxyl groups while other parts of the molecule are being modified. wikipedia.org The stability of these acetals is pH-dependent; they are stable under basic conditions but can be cleaved with aqueous acid to regenerate the diol. thieme-connect.deresearchgate.net

| Derivative Type | General Reaction | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| Ester | Esterification | Acetyl chloride, Acetic anhydride | -OCOCH₃ |

| Ether | Williamson Ether Synthesis | Methyl iodide, Sodium hydride | -OCH₃ |

| Acetal (Acetonide) | Acetal Formation | Acetone, Acid catalyst (e.g., H₂SO₄) | Cyclic acetal with acetone |

Modifications to the Nitro Group (e.g., Reduction to Amino, Halogenation)

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most notably the amino group.

Reduction to Amino: The reduction of the aliphatic nitro group to a primary amine is a key transformation, yielding 2-amino-1-pyridin-4-yl-propane-1,3-diol. This can be accomplished using various reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel with a hydrogen source is a common method. commonorganicchemistry.com Other reagents such as iron in acetic acid, zinc in acetic acid, or tin(II) chloride can also be employed, often offering greater chemoselectivity in the presence of other reducible functional groups. commonorganicchemistry.comrsc.org The resulting amino-diol is a valuable building block for further derivatization, such as amide or sulfonamide formation. The selective reduction of nitro compounds in the presence of other functional groups is a significant area of research. nih.govacs.org

Halogenation: While the direct halogenation of the carbon bearing the nitro group in this specific molecule is not widely reported, general methods for the halogenation of nitroalkanes exist. These reactions often proceed via the nitronate anion.

Substituent Effects on the Pyridine Ring (e.g., Methyl, Halogen, Other Heterocycles)

Introducing substituents onto the pyridine ring can significantly impact the electronic properties and biological activity of the this compound scaffold. The synthesis of such analogues typically starts from a pre-functionalized pyridine-4-carboxaldehyde.

Methyl and Other Alkyl Groups: The introduction of a methyl group, for example at the 2- or 3-position of the pyridine ring, can influence the molecule's steric profile and its interaction with biological targets. The synthesis would involve the Henry reaction between the corresponding methyl-substituted pyridine-4-carboxaldehyde and nitroethanol.

Halogens: Halogen atoms, particularly fluorine and chlorine, are often incorporated into drug candidates to modulate properties such as metabolic stability and binding affinity. nih.gov The synthesis of halogen-substituted analogues would again proceed from the appropriately halogenated pyridine-4-carboxaldehyde.

Other Heterocycles: The pyridine ring itself can be considered a substituent, and it is conceivable to replace it with other heterocyclic systems to explore different spatial arrangements and electronic properties.

The synthesis of highly functionalized pyridines is an active area of research, with various methods available for their construction. lookchem.comresearchgate.net

| Substituent | Position on Pyridine Ring | Required Starting Material |

|---|---|---|

| Methyl | 2- or 3- | 2-Methyl- or 3-Methyl-pyridine-4-carboxaldehyde |

| Chloro | 2- or 3- | 2-Chloro- or 3-Chloro-pyridine-4-carboxaldehyde |

| Bromo | 2- or 3- | 2-Bromo- or 3-Bromo-pyridine-4-carboxaldehyde |

Stereoselective Synthesis of Chiral Analogues

The this compound molecule contains two stereocenters, meaning it can exist as four possible stereoisomers. The stereoselective synthesis of a single enantiomer or diastereomer is often crucial for biological activity. The key step for controlling the stereochemistry is the Henry (nitroaldol) reaction.

The development of asymmetric Henry reactions has been a significant focus in organic synthesis. wikipedia.org Chiral catalysts, including copper complexes with chiral ligands, have been shown to effectively control the stereochemical outcome of the reaction between an aldehyde and a nitroalkane. researchgate.net For the synthesis of chiral analogues of this compound, a chiral catalyst would be employed in the reaction between pyridine-4-carboxaldehyde and nitroethanol.

Another approach to obtaining chiral analogues is through the use of the "chiral pool," which involves starting with a readily available enantiomerically pure natural product. youtube.com For example, a chiral aldehyde derived from a natural amino acid or sugar could be reacted with a nitroalkane to introduce chirality.

Development of Polymeric or Supramolecular Architectures Incorporating the Diol Unit

The functional groups present in this compound make it an attractive building block for the construction of larger, more complex structures such as polymers and supramolecular assemblies.

Polymeric Architectures: The diol functionality allows this molecule to be used as a monomer in polymerization reactions. For example, it can be reacted with a diisocyanate to form polyurethanes. The presence of the nitro group and the pyridine ring within the polymer backbone would impart unique properties to the resulting material. The synthesis of polyurethanes from various diols is a well-established field. nih.gov

Supramolecular Architectures: The pyridine and hydroxyl groups are capable of forming non-covalent interactions, such as hydrogen bonds, which can drive the self-assembly of molecules into well-defined supramolecular structures. rsc.org The pyridine ring can also participate in π-π stacking interactions. By designing appropriate derivatives, it is possible to create discrete molecular assemblies, such as cages or helices, or extended networks. nih.gov For instance, co-assembly with other molecules through hydrogen bonding can lead to the formation of gels or other soft materials. ionike.com

Advanced Research Applications in Chemical and Biological Sciences

Application as a Versatile Synthetic Building Block in Organic Synthesis

The strategic placement of a nitro group and two hydroxyl groups on a propane (B168953) backbone, which is attached to a pyridine (B92270) ring, renders 2-Nitro-1-pyridin-4-yl-propane-1,3-diol a highly versatile building block in organic synthesis. The diverse reactivity of these functional groups can be selectively exploited to construct complex molecular architectures.

Precursor for Advanced Heterocyclic Compounds

The chemical framework of this compound is primed for the synthesis of a variety of advanced heterocyclic compounds. The nitro group, a potent electron-withdrawing group, can be readily transformed into an amino group through reduction. nih.gov This transformation is a gateway to a plethora of cyclization reactions. For instance, the resulting 2-Amino-1-pyridin-4-yl-propane-1,3-diol can undergo intramolecular condensation or reactions with various electrophiles to form novel heterocyclic systems.

The diol functionality can be protected, for example, as an acetal (B89532), to allow for selective reactions at the nitro group, or it can participate directly in cyclization reactions. nih.gov For example, reaction with phosgene (B1210022) or its equivalents could yield a cyclic carbonate. The pyridine ring itself can be functionalized further, or its nitrogen atom can be quaternized to modulate the reactivity of the entire molecule. The synthesis of various pyridine derivatives is a field of continuous interest due to their presence in numerous bioactive molecules. frontiersin.orgrsc.org The combination of these reactive sites in one molecule allows for a modular approach to a wide range of complex heterocyclic structures, which are of high interest in medicinal chemistry and materials science. mdpi.comnd.edunih.gov

Table 1: Potential Heterocyclic Scaffolds from this compound (This table presents hypothetical yet scientifically plausible heterocyclic systems that could be synthesized from the title compound based on established organic reactions.)

| Starting Material Functional Group(s) Utilized | Reagent/Reaction Condition | Potential Heterocyclic Product |

| Nitro group (after reduction to amine), Diol | Intramolecular cyclization (e.g., via tosylation of diol followed by intramolecular nucleophilic substitution) | Novel bicyclic piperidine (B6355638) derivative |

| Diol | Reaction with a dicarbonyl compound (e.g., acetone (B3395972) with acid catalyst) | Pyridine-substituted dioxolane |

| Nitro group (after reduction to amine), Diol | Reaction with a suitable dielectrophile | Fused heterocyclic system |

| Pyridine nitrogen, Diol | Coordination with a metal center | Metallacycle |

Intermediate in the Synthesis of Complex Natural Products

Nitro compounds are valuable intermediates in the synthesis of complex natural products due to the versatile reactivity of the nitro group. mdpi.comnews-medical.net The nitro group can be used to form carbon-carbon bonds through reactions like the Henry (nitro-aldol) reaction and can be subsequently converted to other functional groups such as amines or carbonyls. sci-hub.se The presence of the pyridine ring and the diol functionality in this compound provides additional points for molecular elaboration, making it a potentially valuable intermediate for the synthesis of alkaloids and other complex natural products containing the pyridine motif. researchgate.net

The synthesis of complex molecules often relies on the strategic use of bifunctional or polyfunctional building blocks that allow for the construction of multiple bonds and stereocenters in a controlled manner. The stereochemistry of the diol in this compound can be controlled or modified, which is a crucial aspect in the total synthesis of natural products. The reduction of the nitro group to an amine would yield an amino-diol, a common structural motif in many biologically active compounds. mdpi.com

Scaffold for Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful tool for the discovery of new drug candidates and functional materials, and it relies on the use of versatile scaffolds onto which a variety of building blocks can be attached. nih.gov this compound, with its multiple functionalization points, is an excellent candidate for a central scaffold in the generation of diverse chemical libraries.

The two hydroxyl groups of the diol can be differentially protected and then reacted with a library of carboxylic acids, isocyanates, or other electrophiles. The nitro group can be reduced to an amine and subsequently acylated, alkylated, or used in other amine-based chemistries with a different set of building blocks. The pyridine nitrogen can be quaternized with a variety of alkyl halides, further increasing the diversity of the library. This multi-directional diversification allows for the rapid generation of a large number of structurally distinct molecules from a single, readily accessible scaffold.

Material Science and Polymer Chemistry Applications

The unique electronic and structural features of this compound also suggest its potential utility in the fields of material science and polymer chemistry. The combination of a polar nitro group, a hydrogen-bonding diol, and a coordinating pyridine ring can be leveraged to create materials with specific and tunable properties.

Incorporation into Polymeric Structures for Specific Properties

The diol functionality of this compound allows it to be used as a monomer in condensation polymerization reactions. For example, it can be reacted with diacids or diisocyanates to form polyesters or polyurethanes, respectively. The incorporation of the nitro-pyridine moiety as a pendant group along the polymer backbone could impart unique properties to the resulting material. mdpi.com

The electron-withdrawing nature of the nitro group can influence the electronic properties of the polymer, potentially leading to applications in organic electronics. libretexts.org The pyridine ring can act as a site for protonation or metal coordination, which could be used to create pH-responsive or metal-sensing polymers. The presence of the polar nitro and hydroxyl groups would likely increase the polymer's affinity for polar solvents and surfaces. The thermal stability of such polymers would be an important characteristic to investigate. mdpi.com

Table 2: Potential Polymer Properties Influenced by this compound Monomer (This table outlines hypothetical properties of polymers synthesized using the title compound, based on the known effects of its functional groups.)

| Polymer Type | Potential Property | Rationale |

| Polyester | Enhanced thermal stability | Aromatic pyridine ring in the side chain |

| Polyurethane | Increased hydrophilicity | Presence of polar nitro and hydroxyl groups |

| Polycarbonate | pH-responsive behavior | Protonation/deprotonation of the pyridine nitrogen |

| Epoxy resin | Improved adhesion to polar substrates | Hydrogen bonding capability of the diol and polarity of the nitro group |

Ligand in Coordination Polymer Design

Coordination polymers, or metal-organic frameworks (MOFs), are a class of materials with a wide range of applications, including gas storage, catalysis, and sensing. researchgate.net Their properties are highly dependent on the structure of the organic ligands and the coordination geometry of the metal ions. This compound possesses multiple potential coordination sites: the nitrogen atom of the pyridine ring and the two oxygen atoms of the diol. rsc.org

This multi-dentate character makes it a promising ligand for the construction of novel coordination polymers. The pyridine nitrogen can coordinate to a metal center, while the diol can chelate to the same or a different metal ion, leading to the formation of one-, two-, or three-dimensional networks. nih.govresearchgate.net The nitro group, while not typically a strong coordinating group, can influence the electronic properties of the ligand and the resulting coordination polymer, and could also participate in hydrogen bonding within the crystal structure. The specific coordination mode would depend on the metal ion, the reaction conditions, and the presence of other co-ligands. researchgate.net

Components in Optoelectronic Materials

Currently, there is no specific research data available in the public domain detailing the application or investigation of this compound as a component in optoelectronic materials.

In a broader context, pyridine derivatives are a class of heterocyclic compounds that have been explored for their potential in optoelectronic applications. Their inherent aromaticity and the presence of a nitrogen atom can lead to desirable electronic properties, such as tunable bandgaps and high carrier mobility. These characteristics are crucial for the development of materials used in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells. For instance, some pyridine-containing molecules are used to passivate defects in perovskite films, which can enhance the efficiency and stability of solar cells. The introduction of specific functional groups to the pyridine ring can further modify the electronic and photophysical properties of these materials.

Mechanistic Biochemical and Biological Studies (Non-Clinical Focus)

Investigation of Enzyme-Substrate Interactions and Inhibition Profiles (in vitro)

There is a lack of specific in vitro studies investigating the interactions of this compound with enzymes or its profile as an enzyme inhibitor.

Generally, compounds containing nitroaromatic and pyridine moieties are of interest in medicinal chemistry due to their potential to interact with various enzymes. The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of a molecule and participate in redox reactions within biological systems. Pyridine rings are common scaffolds in many pharmaceuticals and are known to interact with the active sites of enzymes, sometimes acting as a heme-iron binder in cytochrome P450 enzymes. The specific combination of a nitro group, a pyridine ring, and a diol structure in this compound suggests potential for interactions with enzymes such as nitroreductases or various oxidoreductases, though this remains to be experimentally verified.

Elucidation of Molecular Targets and Pathway Modulation at Cellular Level (in vitro, non-human models)

No published research is currently available that elucidates the specific molecular targets or pathway modulation effects of this compound at the cellular level in in vitro non-human models.

From a general perspective, nitroaromatic compounds are known to exert biological effects through various mechanisms. A common pathway involves the enzymatic reduction of the nitro group to form reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, which can then interact with cellular macromolecules like DNA and proteins, leading to cytotoxic or other biological effects. Pyridine derivatives, on the other hand, are found in numerous bioactive molecules that target a wide array of cellular pathways. The specific cellular consequences of the unique structure of this compound would need to be determined through dedicated in vitro cellular studies.

Studies on Metabolic Activation Mechanisms by Cytochrome P450 Enzymes (e.g., CYP3A4)

There are no specific studies on the metabolic activation of this compound by cytochrome P450 enzymes, including CYP3A4.

Cytochrome P450 enzymes are a major family of enzymes involved in the metabolism of a vast number of xenobiotics, including many drugs. The metabolism of pyridine-containing compounds by CYPs can lead to various transformations, such as N-oxidation or hydroxylation of the pyridine ring. The presence of a nitro group can also be a target for metabolic enzymes, although reduction is often carried out by other enzymes like nitroreductases. The potential for this compound to be a substrate for CYP enzymes, and the resulting metabolites, has not been reported.

Exploration of Structure-Activity Relationships in Bioactive Analogues (mechanistic, in vitro focus)

A detailed mechanistic exploration of the structure-activity relationships (SAR) for bioactive analogues of this compound is not available in the current scientific literature.

SAR studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For a molecule like this compound, such studies would involve synthesizing and testing a series of related compounds where each of the key structural features—the nitro group, the pyridine ring, and the propanediol (B1597323) chain—is systematically modified. This would help to understand the contribution of each part of the molecule to any observed biological activity. For example, the position of the nitro group, the substitution pattern on the pyridine ring, and the stereochemistry of the diol could all be varied to probe their impact on enzyme inhibition or cellular effects.

Analytical Chemistry Applications (beyond basic identification)

There are no documented advanced analytical chemistry applications for this compound beyond basic identification and characterization (e.g., CAS number, molecular formula).

In a broader sense, compounds with chromophores like a nitro-substituted pyridine ring may have potential applications in analytical chemistry. For instance, they could potentially be used as indicators or as derivatizing agents in chromatography to enhance the detection of other molecules. The development of specific analytical methods, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS), for the quantification of this compound in various matrices would be a prerequisite for any detailed pharmacokinetic or environmental studies.

Development of New Separation Methodologies

The separation of complex mixtures is a fundamental challenge in analytical chemistry. The development of novel separation techniques often relies on the availability of compounds with specific physicochemical properties that can be used to test and validate these new methods. The structure of this compound makes it a candidate for such a role.

Nitroaromatic compounds are a significant class of environmental pollutants, and their separation and detection are of considerable interest. nih.gov Research into the rapid separation of nitroaromatic compounds has explored techniques like solvating gas chromatography (SGC). nih.govresearchgate.nettandfonline.comtandfonline.com This method utilizes the variable solvating power of a mobile phase, such as supercritical carbon dioxide, to achieve rapid and efficient separation of analytes from a stationary phase. tandfonline.comtandfonline.com The polarity imparted by the nitro group and the pyridine ring, combined with the hydrogen-bonding capability of the diol functionality in this compound, could make it a useful probe molecule for optimizing SGC or other advanced chromatographic techniques like supercritical fluid chromatography (SFC).

Furthermore, the pyridine moiety is a common feature in many pharmaceutical compounds and other biologically active molecules. nih.govresearchgate.net The development of chromatographic methods for the separation of pyridine derivatives is crucial in drug discovery and quality control. nih.gov The presence of both the pyridine ring and the highly polar nitro group in this compound could be exploited to develop and test new stationary phases or mobile phase compositions in high-performance liquid chromatography (HPLC) and gas chromatography (GC) aimed at resolving complex mixtures of polar, nitrogen-containing compounds.

Potential Research Directions:

Method Development in Supercritical Fluid Chromatography (SFC): Investigating the retention behavior of this compound on various chiral and achiral stationary phases in SFC to assess its suitability for separating polar and chiral compounds.

Evaluation of Novel Stationary Phases: Using the compound as a test analyte to characterize the selectivity of newly synthesized stationary phases for HPLC, particularly those designed for polar or aromatic compounds.

Electrophoretic Techniques: Exploring its migration behavior in capillary electrophoresis (CE) and micellar electrokinetic chromatography (MEKC) to develop methods for the separation of polar, neutral compounds.

Reference Standard in Complex Mixture Analysis

In analytical chemistry, a reference standard is a highly purified compound used as a calibration standard for an analytical method. scientificlabs.co.uksigmaaldrich.com Given its stable and well-defined chemical structure, this compound has the potential to serve as a reference standard in the analysis of complex mixtures, particularly in environmental and pharmaceutical analysis where compounds with similar functional groups may be present.

For instance, in the analysis of environmental samples for nitroaromatic explosives or in the quality control of pharmaceutical batches containing pyridine derivatives, this compound could be used as an internal or external standard. nih.govscientificlabs.co.uk Its unique combination of a UV-chromophore (the pyridine and nitro groups) and its specific mass would allow for accurate detection and quantification by techniques such as HPLC-UV or liquid chromatography-mass spectrometry (LC-MS).

The use of pyridine itself as an analytical reference standard for quantifying its presence in various samples, such as cigarette smoke, is well-established. scientificlabs.co.uksigmaaldrich.com By extension, a more complex derivative like this compound could be valuable for method validation, recovery studies, and as a system suitability marker in chromatographic analyses of related substances.

Hypothetical Application Data:

To illustrate its potential use, consider a hypothetical scenario where this compound is used as a reference standard in an HPLC-UV method.

| Analytical Parameter | Hypothetical Value/Characteristic |

| Chromatographic Mode | Reversed-Phase HPLC |

| Stationary Phase | C18 |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detection Wavelength (UV) | ~260 nm (due to pyridine and nitro groups) |

| Retention Time | Dependent on exact conditions, but expected to be in the polar range |

| Purity (as a standard) | >98% |

This table represents a plausible set of conditions under which the compound could be analyzed, highlighting its suitability as a standard due to its expected chromatographic behavior and spectroscopic properties.

Future Perspectives and Emerging Research Directions

Integration of Artificial Intelligence and Machine Learning in Synthesis Design and Property Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and materials discovery. researchgate.net For a molecule like 2-Nitro-1-pyridin-4-yl-propane-1,3-diol, these computational tools offer the potential to overcome synthetic challenges and rapidly predict its properties.